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Compound of Interest

Compound Name: Methyl acetyl-D-phenylalaninate

Cat. No.: B556430 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Methyl acetyl-D-
phenylalaninate, a key derivative of the amino acid D-phenylalanine often utilized in

pharmaceutical synthesis and research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The data presented here is for the L-enantiomer, N-acetyl-L-phenylalanine methyl

ester, which is spectroscopically identical to the D-enantiomer.

¹H NMR Data
Proton NMR provides information on the chemical environment and connectivity of hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl acetyl-phenylalaninate
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent Reference

8.33 d, J = 7.8 Hz 1H -NH- DMSO-d6 [1]

7.33 – 7.16 m 5H Ar-H DMSO-d6 [1]

4.44
ddd, J = 9.1,

7.7, 5.6 Hz
1H α-CH DMSO-d6 [1]

3.59 s 3H -OCH₃ DMSO-d6 [1]

3.00
dd, J = 13.8,

5.6 Hz
1H β-CH₂ DMSO-d6 [1]

2.87
dd, J = 13.7,

9.3 Hz
1H β-CH₂ DMSO-d6 [1]

1.79 s 3H -COCH₃ DMSO-d6 [1]

7.32 – 7.24 m 3H Ar-H CDCl₃ [2]

7.09
dd, J = 7.9,

1.8 Hz
2H Ar-H CDCl₃ [2]

6.02 d, J = 6.6 Hz 1H -NH- CDCl₃ [2]

4.88
dt, J = 7.8,

5.8 Hz
1H α-CH CDCl₃ [2]

3.72 s 3H -OCH₃ CDCl₃ [2]

3.14
dd, J = 13.83,

5.7 Hz
1H β-CH₂ CDCl₃ [2]

3.07
dd, J = 13.83,

5.7 Hz
1H β-CH₂ CDCl₃ [2]

1.99 s 3H -COCH₃ CDCl₃ [2]

¹³C NMR Data
Carbon NMR provides information about the different carbon environments in the molecule.
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Table 2: ¹³C NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

Chemical Shift (δ)
ppm

Assignment Solvent Reference

172.19 Ester C=O DMSO-d6 [1]

169.29 Amide C=O DMSO-d6 [1]

137.25 Ar-C (quaternary) DMSO-d6 [1]

128.99 Ar-CH DMSO-d6 [1]

128.23 Ar-CH DMSO-d6 [1]

126.52 Ar-CH DMSO-d6 [1]

53.60 α-CH DMSO-d6 [1]

51.79 -OCH₃ DMSO-d6 [1]

36.72 β-CH₂ DMSO-d6 [1]

22.23 -COCH₃ DMSO-d6 [1]

172.0 Ester C=O CDCl₃ [2]

169.5 Amide C=O CDCl₃ [2]

135.8 Ar-C (quaternary) CDCl₃ [2]

129.2 Ar-CH CDCl₃ [2]

128.5 Ar-CH CDCl₃ [2]

127.1 Ar-CH CDCl₃ [2]

53.1 α-CH CDCl₃ [2]

52.2 -OCH₃ CDCl₃ [2]

37.8 β-CH₂ CDCl₃ [2]

23.0 -COCH₃ CDCl₃ [2]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Methyl acetyl-phenylalaninate

Technique m/z Interpretation Reference

HRMS (ESI) 222.1130 [M+H]⁺
Calculated for

[C₁₂H₁₆NO₃]⁺
[1]

HRMS (ESI) 375.2495 [M+Na]⁺
Calculated for

[C₁₂H₁₅NO₃Na]⁺
[1]

GC-MS (EI) 162
[M - COOCH₃]⁺ or [M

- C₂H₃O]⁺
[3]

GC-MS (EI) 120 [M - CH₃CONHCH₂]⁺ [3]

GC-MS (EI) 91 [C₇H₇]⁺ (tropylium ion) [3]

GC-MS (EI) 88 [CH₃OC(=O)CHNH₂]⁺ [3]

GC-MS (EI) 43 [CH₃CO]⁺ [3]

Infrared (IR) Spectroscopy
While specific experimental IR data for Methyl acetyl-D-phenylalaninate is not readily

available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for Methyl acetyl-D-phenylalaninate
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Wavenumber (cm⁻¹) Functional Group Description

~3300 N-H Amide N-H stretch

3100-3000 C-H Aromatic C-H stretch

3000-2850 C-H Aliphatic C-H stretch

~1740 C=O Ester carbonyl stretch

~1650 C=O Amide I band (C=O stretch)

~1540 N-H Amide II band (N-H bend)

1600-1450 C=C Aromatic C=C stretches

~1200 C-O Ester C-O stretch

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl acetyl-D-phenylalaninate
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry NMR

tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a

longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts

using the residual solvent peak as an internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-20 µL/min.

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or

[M+Na]⁺).

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)

where they are separated based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small amount of the solid Methyl acetyl-D-phenylalaninate
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the background spectrum of the empty ATR crystal. Then, record the sample

spectrum. The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Visualizations
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Spectroscopic Analysis Workflow

Sample Preparation
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Data Interpretation
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Click to download full resolution via product page

Caption: Contribution of different spectroscopic techniques to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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